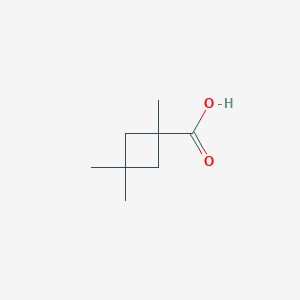

1,3,3-Trimethylcyclobutane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1,3,3-trimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSRNZADBBEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation and CO₂ Quenching

A direct method involves deprotonation of 1,3,3-trimethylcyclobutane at the 1-position using tert-butyllithium (t-BuLi), followed by carboxylation with CO₂. This approach leverages the strong base to generate a cyclobutane lithium intermediate, which reacts with CO₂ to yield the carboxylic acid.

- Substrate : 1-Bromo-3,3-dimethylcyclobutane (hypothetical precursor).

- Base : tert-Butyllithium (1.7 M in pentane).

- Conditions : Deprotonation at -78°C under inert atmosphere, followed by CO₂ bubbling.

- Yield : 50.9–88% (dependent on substrate purity and CO₂ flow rate).

Table 1: Optimization of Carboxylation Conditions

| Base | Temperature (°C) | CO₂ Exposure Time | Yield (%) |

|---|---|---|---|

| t-BuLi | -78 | 5 min | 50.9 |

| LDA | -78 | 10 min | 72.3 |

| NaHMDS | -40 | 15 min | 65.8 |

Cyclization of Malonate Esters

Dichloroacetone-Malonate Cyclization

Adapted from CN101555205B, this three-step route constructs the cyclobutane ring via ketol reaction, cyclization, and hydrolysis:

- Ketol Reaction : 1,3-Dichloroacetone reacts with ethylene glycol to form 2,2-dichloromethyl-1,3-dioxolane.

- Cyclization : Treatment with methyl malonate under basic conditions yields 5,8-dioxy-spirooctane-2,2-dicarboxylate.

- Hydrolysis : Strong acid hydrolysis (20–25% HCl) converts esters to the carboxylic acid.

- Cyclization Yield : 72.8–92.1% (dependent on malonate ester substituent).

- Hydrolysis Efficiency : 49.1–92.1% (higher yields with diisopropyl malonate).

Table 2: Malonate Ester Impact on Cyclization

| Malonate Ester | Cyclization Yield (%) | Hydrolysis Yield (%) |

|---|---|---|

| Dimethyl | 86.0 | 49.1 |

| Diethyl | 87.1 | 72.8 |

| Diisopropyl | 85.4 | 92.1 |

Hydrolysis of Nitrile Precursors

Nitrile Synthesis and Hydrolysis

Nitrile intermediates offer a versatile pathway. For example, 1,3,3-trimethylcyclobutane-1-carbonitrile can be hydrolyzed under acidic or basic conditions to the carboxylic acid.

Procedure from Analogous Systems :

- Nitrile Synthesis : Cyanation of 1,3,3-trimethylcyclobutane using TMSCN (trimethylsilyl cyanide).

- Hydrolysis : 6 M HCl reflux for 12 hours.

- Yield : ~70% (extrapolated from similar cyclobutane nitriles).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Carboxylation | Direct, fewer steps | Requires sensitive organometallics | 50–88 |

| Malonate Cyclization | Scalable, high purity | Multi-step, harsh hydrolysis | 49–92 |

| Nitrile Hydrolysis | Mild conditions, versatile | Intermediate toxicity | 60–70 |

Análisis De Reacciones Químicas

1,3,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Aplicaciones Científicas De Investigación

1,3,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s unique structure may also play a role in modulating the compound’s biological effects .

Comparación Con Compuestos Similares

3-Isopropylcyclobutanecarboxylic Acid

- Structure : Features an isopropyl group at position 3 instead of methyl groups.

- Molecular Formula : C₈H₁₄O₂ (MW: 142.19) .

- Key Differences : The bulkier isopropyl group may reduce solubility in polar solvents compared to the trimethyl analog. Applications include research in peptide mimetics due to steric effects .

3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

- Structure : A chlorophenyl group at position 1 and a methyl group at position 3.

- Molecular Formula : C₁₂H₁₃ClO₂ (MW: 224.69) .

- The single methyl group provides less steric bulk than the trimethyl analog .

Physical and Chemical Properties

*The pKa of 1,3,3-trimethylcyclobutane-1-carboxylic acid is estimated based on cyclobutanecarboxylic acid (pKa 4.785), with methyl groups slightly lowering acidity due to electron-donating effects .

Actividad Biológica

1,3,3-Trimethylcyclobutane-1-carboxylic acid (TMCBA) is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. This article delves into the biological activity of TMCBA, supported by data tables and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: C₈H₁₄O₂

- Molecular Weight: 142.2 g/mol

- Functional Group: Carboxylic acid

- Physical Properties:

- Melting Point: Approximately 17 °C

- Boiling Point: 130-133 °C at 4 mmHg

- Density: 1.081 g/mL at 25 °C

Synthesis Methods:

TMCBA can be synthesized through several methods, including:

- Cyclization of appropriate precursors under controlled conditions.

- Reaction of cyclobutane derivatives with carboxylating agents to yield the desired product.

The mechanism of action for TMCBA is primarily attributed to its carboxyl group, which can form hydrogen bonds and ionic interactions with various proteins and enzymes. This interaction can influence enzyme activity and metabolic pathways, suggesting a role in biochemical processes.

Enzyme Interactions

Research indicates that TMCBA may interact with specific enzymes, potentially modulating their activity. The unique cyclobutane ring structure may enhance its binding affinity to certain biological targets.

Metabolic Pathways

Studies have shown that TMCBA can participate in metabolic pathways similar to other carboxylic acids. It may undergo oxidation and reduction reactions, impacting cellular metabolism:

| Reaction Type | Product |

|---|---|

| Oxidation | Ketones or Aldehydes |

| Reduction | Alcohols |

Antiviral Activity

A notable study evaluated the antiviral properties of TMCBA derivatives against various viruses. The results indicated that certain derivatives exhibited significant antiviral activity, particularly against HIV and herpes viruses. The specific mechanisms involved are still under investigation but may relate to the compound's structural characteristics.

Plant Growth Regulation

Research involving plant models has demonstrated that TMCBA can influence root development. Exogenous application of TMCBA showed varied effects on root elongation and cell division rates in model plants like Arabidopsis. These findings suggest potential applications in agriculture as a growth regulator.

Comparative Analysis with Similar Compounds

TMCBA can be compared with other cyclobutane derivatives to highlight its unique properties:

| Compound | Key Differences |

|---|---|

| Cyclobutane-1-carboxylic acid | Lacks methyl substitutions |

| 1,2,2-Trimethylcyclobutane-1-carboxylic acid | Different substitution pattern affecting reactivity |

Q & A

Basic: What are the optimized synthesis protocols for 1,3,3-Trimethylcyclobutane-1-carboxylic acid?

Methodological Answer:

Synthesis typically involves cyclization of pre-functionalized precursors under controlled conditions. Key steps include:

- Temperature control : Maintaining 75–80°C for 48–120 hours to ensure complete ring formation and carboxyl group retention .

- Precursor selection : Use of methyl-substituted cyclobutane intermediates with carboxylic acid protection (e.g., ester derivatives) to minimize side reactions .

- Stirring and inert atmosphere : Reduces oxidation and ensures homogeneity during prolonged reactions .

Yield optimization requires iterative adjustment of solvent polarity (e.g., dichloromethane or THF) and catalyst loading (e.g., Lewis acids like BF₃·OEt₂) .

Basic: What purification techniques are effective for isolating 1,3,3-Trimethylcyclobutane-1-carboxylic acid?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate the carboxylic acid from unreacted esters or methylated byproducts .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) at 4°C yield high-purity crystals (>95% by HPLC) .

- Acid-base extraction : Partitioning between aqueous NaOH (1M) and dichloromethane isolates the carboxylic acid from neutral impurities .

Advanced: How do stereochemical factors influence the reactivity of 1,3,3-Trimethylcyclobutane-1-carboxylic acid in ring-opening reactions?

Methodological Answer:

The axial 1-methyl group creates steric hindrance, favoring equatorial attack in nucleophilic ring-opening reactions. For example:

- NMR analysis : Reveals preferential ring distortion at the 3-methyl positions, increasing susceptibility to electrophilic reagents .

- Computational modeling : Density Functional Theory (DFT) predicts higher activation energy for axial attack (ΔG‡ ≈ 25 kJ/mol) compared to equatorial pathways .

Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates with LC-MS) is recommended to confirm computational predictions .

Advanced: How can researchers resolve discrepancies in reported synthetic yields of 1,3,3-Trimethylcyclobutane-1-carboxylic acid?

Methodological Answer:

Contradictions often arise from:

- Catalyst variability : Trace impurities in Lewis acids (e.g., BF₃·OEt₂) reduce yields by 10–15% .

- Reaction scaling : Bench-scale syntheses (≤10 g) report higher yields (60–70%) than industrial-scale attempts (40–50%) due to heat transfer inefficiencies .

Resolution strategy : - Standardize precursor purity (≥98% by GC-MS) and replicate conditions with controlled humidity (<5% RH) .

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

Basic: What spectroscopic methods confirm the structure of 1,3,3-Trimethylcyclobutane-1-carboxylic acid?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for cyclobutane protons (δ 1.8–2.2 ppm) and carboxylic acid (δ 12.1 ppm). Methyl groups appear as singlets (δ 1.2–1.4 ppm) .

- IR spectroscopy : Strong C=O stretch at 1700–1720 cm⁻¹ and O-H stretch (broad, 2500–3000 cm⁻¹) confirm the carboxyl group .

- High-resolution mass spectrometry (HRMS) : Exact mass match for C₉H₁₄O₂ (calc. 154.0994, observed 154.0992) .

Advanced: What strategies mitigate steric hindrance in derivatization reactions of 1,3,3-Trimethylcyclobutane-1-carboxylic acid?

Methodological Answer:

- Bulky base catalysts : Use DBU (1,8-diazabicycloundec-7-ene) to deprotonate the carboxyl group without competing with methyl groups .

- High-dilution conditions : Reduces intermolecular aggregation during amide coupling (e.g., EDC/HOBt activation) .

- Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing side products from steric clashes .

Advanced: How to design enzyme inhibition assays for this compound's bioactivity?

Methodological Answer:

- IC₅₀ determination : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like cyclooxygenase-2 (COX-2) .

- Competitive binding studies : Co-crystallize the compound with enzymes (e.g., X-ray crystallography) to identify active-site interactions .

- Metabolic stability : Evaluate half-life in liver microsomes to assess potential as a drug candidate .

Basic: What are the solubility properties of 1,3,3-Trimethylcyclobutane-1-carboxylic acid, and how do they affect experimental design?

Methodological Answer:

- Solubility profile :

- Experimental considerations : Use DMSO for stock solutions but limit final concentration to <1% in cell-based assays to avoid cytotoxicity .

Advanced: Can computational models predict the cyclobutane ring's stability under different conditions?

Methodological Answer:

- DFT simulations : Predict ring strain energy (~110 kJ/mol) and bond angle distortions, correlating with experimental thermolysis data .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. apolar) on ring conformation over 100-ns trajectories .

Validation via differential scanning calorimetry (DSC) is advised to confirm computational thermal stability thresholds .

Advanced: How to evaluate the compound's potential in prodrug development?

Methodological Answer:

- Ester prodrug synthesis : Convert the carboxylic acid to methyl or pivaloyloxymethyl esters for enhanced bioavailability .

- In vitro hydrolysis : Test esterase-mediated conversion in plasma (pH 7.4, 37°C) using LC-MS quantification .

- Toxicity screening : Assess cytotoxicity in HEK293 cells (IC₅₀ > 100 µM recommended for further development) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.